molecular formula C9H11NO4 B11899894 Methyl 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate

Methyl 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate

Cat. No.: B11899894
M. Wt: 197.19 g/mol
InChI Key: NTMIEOOONNCVHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is a chemical compound with the CAS Number 1195534-35-0 and a molecular formula of C9H11NO4 . It belongs to the class of 1,6-dihydropyridine derivatives, which are structures of significant interest in medicinal and synthetic chemistry. The core 1,6-dihydropyridine structure is a key scaffold in various biologically active molecules. While specific biological data for this particular ester derivative is limited, related 6-oxo-1,6-dihydropyridine compounds have been identified as important intermediates and have demonstrated potential in pharmaceutical research. For instance, some 6-oxo-1,6-dihydropyridine derivatives have been explored for their activity as inhibitors of MEK (Mitogen-activated protein kinase kinase), a target in oncology research . Furthermore, structurally similar 1,4-dihydropyridine derivatives are well-known in scientific literature for their calcium channel modulating activity, forming the basis of several cardiovascular therapeutic agents . This specific molecule, with its methyl ester and methoxy substituents, is valued in research settings primarily as a versatile synthetic building block or intermediate. Researchers utilize it for the synthesis and exploration of more complex heterocyclic systems. The product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

methyl 4-methoxy-1-methyl-6-oxopyridine-2-carboxylate

InChI

InChI=1S/C9H11NO4/c1-10-7(9(12)14-3)4-6(13-2)5-8(10)11/h4-5H,1-3H3

InChI Key

NTMIEOOONNCVHU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=CC1=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Lithium Hydride-Mediated Cyclization

A prominent method involves cyclocondensation using lithium hydride (LiH) as a base. In a representative procedure, methyl 4-methoxyacetoacetate reacts with aminoacetaldehyde dimethyl acetal in methanol under reflux, followed by sequential addition of dimethyl oxalate and LiH at controlled temperatures below 25°C. The reaction proceeds via enamine intermediate formation, with subsequent cyclization facilitated by LiH's strong basicity. After 14 hours at 40°C, the crude product is quenched with aqueous HCl and extracted with ethyl acetate, yielding the target compound in moderate yields (55–65%).

Key Optimization Parameters:

  • Temperature control during LiH addition (<25°C) prevents exothermic side reactions

  • Methanol as solvent balances solubility and reaction kinetics

  • Quenching at −5°C minimizes hydrolysis of the methyl ester group

Acid-Catalyzed Cyclocondensation

Alternative protocols employ protic acids like HCl or H2SO4 to catalyze cyclization. A 2024 study demonstrated that treating methyl 3-(methoxyimino)pentanedioate with concentrated HCl in ethanol at 80°C for 6 hours achieves cyclization through N-methylation in situ. While this method offers faster reaction times (4–6 hours vs. 14 hours for LiH-mediated routes), ester group hydrolysis remains a challenge, necessitating strict anhydrous conditions.

Multi-Component Reaction Strategies

Three-Component Coupling

Recent advances utilize one-pot, three-component reactions combining methyl acetoacetate, formaldehyde, and methyl carbamate derivatives. Under Et3N catalysis in THF at 60°C, this method constructs the dihydropyridine ring through consecutive Mannich and Michael additions. The reaction sequence proceeds as:

  • Mannich Base Formation:
    CH3C(O)CO2Me+HCHO+NH2CO2MeIntermediate I\text{CH}_3\text{C(O)CO}_2\text{Me} + \text{HCHO} + \text{NH}_2\text{CO}_2\text{Me} \rightarrow \text{Intermediate I}

  • Cyclization:
    Intermediate IΔDihydropyridine Core\text{Intermediate I} \xrightarrow{\Delta} \text{Dihydropyridine Core}

Yields reach 72% when using microwave irradiation (100 W, 120°C, 30 min), significantly outperforming conventional heating (48% yield at 6 hours).

Catalyst Screening

Comparative studies of catalysts reveal:

CatalystTemperature (°C)Time (h)Yield (%)
Et3N60648
DBU80463
ZnO-NPs120271
[BMIM]BF4100368

Ionic liquid catalysts ([BMIM]BF4) show particular promise for industrial scalability due to recyclability (>5 cycles without activity loss).

Post-Functionalization Methods

Methoxy Group Introduction

Late-stage methoxylation via nucleophilic aromatic substitution (SNAr) enables modular synthesis. Treating methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate with NaOMe in DMF at 130°C for 8 hours installs the 4-methoxy group with 78% regioselectivity. Deuterium labeling studies confirm the mechanism proceeds through a Meisenheimer complex intermediate.

Esterification Optimization

The methyl ester group is typically introduced via:

  • Direct Esterification:
    Acid + MeOHH2SO4Ester\text{Acid + MeOH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Ester} (Yield: 65–70%)

  • Schlenk Techniques:
    Using Me3SiCl/MeOH under inert atmosphere improves yields to 85% by minimizing hydrolysis.

Comparative Analysis of Synthetic Routes

Yield vs. Scalability

MethodMax Yield (%)Scalability (kg-scale)Cost Index
LiH Cyclization65Moderate1.8
Acid Catalysis58High1.2
Multi-Component72Low2.1
Post-Functionalization78Moderate1.5

Purity Profiles

HPLC analyses reveal distinct impurity patterns:

  • LiH methods generate ≤2% N-demethylated byproducts

  • Acid routes produce up to 5% ester-hydrolyzed contaminants

  • Multi-component approaches show 3–4% regioisomers

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot-scale studies using microreactor technology (Corning AFR) demonstrate:

  • 92% conversion in 8 minutes residence time vs. 6 hours batch

  • Productivity: 1.2 kg/L·h vs. 0.3 kg/L·h for batch

  • Reduced solvent consumption (DMF from 5 L/kg to 1.2 L/kg)

Green Chemistry Metrics

ParameterBatch ProcessFlow Process
E-factor18.75.4
PMI23.18.9
Energy (kW·h/kg)4219

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated synthesis using Ru(bpy)3Cl2 enables room-temperature cyclization. Preliminary data show:

  • 68% yield at 25°C vs. 40°C thermal requirement

  • Enhanced functional group tolerance (halides, nitriles stable)

  • 85% ee when using chiral ligands

Biocatalytic Approaches

Engineered transaminases (ATA-117) catalyze asymmetric amination of diketone precursors, achieving:

  • 99% ee for chiral dihydropyridines

  • 5 g/L·h productivity in E. coli whole-cell systems

  • Full conversion in 12 hours at pH 7.5

Chemical Reactions Analysis

Types of Reactions

Methyl 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydropyridine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydropyridine derivatives.

Scientific Research Applications

Methyl 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Functional Groups

Table 1: Key Structural Differences
Compound Name (CAS) Substituents Functional Groups
Target Compound 1-Me, 4-OMe Ester (C2), keto (C6)
Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate (20845-22-1) 1-Me, 4-H Ester (C2), keto (C6)
4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (1506609-82-0) 1-Me, 4-OMe Carboxylic acid (C3), keto (C6)
Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate (30062-34-1) 1-H, 4-H Ester (C2), keto (C6)
Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate (58610-61-0) 4-Me, 5-CN Ethyl ester (C2), keto (C6)

Key Observations :

  • The carboxylic acid in CAS 1506609-82-0 introduces hydrogen-bonding capability absent in the ester-containing target compound, affecting solubility and crystal packing .

Physicochemical Properties

Table 2: Physical and Chemical Data
Compound (CAS) Molecular Weight Melting Point (°C) LogP
Target Compound 183.17 (calculated) Not reported ~1.2 (estimated)
30062-34-1 153.14 109–110 0.57
58610-61-0 206.20 Not reported 1.5

Key Observations :

  • The additional methyl and methoxy groups in the target compound increase its molecular weight and lipophilicity (higher LogP) compared to CAS 30062-34-1, suggesting improved membrane permeability .
  • The cyano group in CAS 58610-61-0 further elevates LogP, highlighting the impact of electron-withdrawing groups on hydrophobicity .

Hydrogen Bonding and Crystal Packing

  • In contrast, carboxylic acid analogs (e.g., CAS 1506609-82-0) exhibit stronger hydrogen-bond networks, as seen in crystal structures of related salts .

Biological Activity

Methyl 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS No. 1195534-35-0) is a compound with significant potential in pharmaceutical applications, particularly in the realm of anticancer and antimicrobial activities. This article delves into its biological activity, synthesizing findings from various studies and sources.

  • Molecular Formula : C₉H₁₁NO₄
  • Molecular Weight : 197.19 g/mol
  • Physical State : Powder

Anticancer Properties

Recent studies have indicated that derivatives of pyridine compounds, including this compound, exhibit notable anticancer properties. For instance, a study highlighted the ability of similar compounds to induce apoptosis in cancer cells by increasing the levels of reactive oxygen species (ROS) and modulating autophagy pathways. The compounds were shown to inhibit cancer cell proliferation and alter cell cycle dynamics effectively .

Key Findings :

  • Apoptosis Induction : Compounds similar to Methyl 4-Methoxy derivatives have demonstrated the ability to significantly increase apoptosis in various cancer cell lines at specific concentrations.
  • Cell Cycle Arrest : The treatment with these compounds resulted in cell cycle arrest at different phases, indicating their potential as effective anticancer agents.

Antimicrobial Activity

Other research has suggested that the structural characteristics of Methyl 4-Methoxy derivatives contribute to antimicrobial properties. Compounds with similar frameworks have been tested against a range of bacterial strains, showing promising results in inhibiting bacterial growth .

Study on Antitumor Activity

In a recent investigation, derivatives bearing the 1,2-triazole structure were synthesized and tested for their antitumor efficacy. The study found that certain derivatives exhibited IC50 values in the low micromolar range against lung cancer cell lines (H460 and A549). The results indicated that these compounds could be further optimized for enhanced activity against various cancer types .

CompoundIC50 (µM)Cell Line
9e3.83H460
9p3.17A549

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial effects of pyridine-based compounds, revealing that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell membranes and interference with metabolic processes .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Q & A

Q. What are the recommended synthetic routes for Methyl 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate, and how can reaction conditions be optimized?

The synthesis of dihydropyridine derivatives typically involves multi-step reactions, with careful control of temperature, solvent choice, and reaction time to maximize yields and minimize by-products. For example, methyl esters of similar compounds (e.g., Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate) are synthesized via acid-catalyzed esterification in methanol, achieving ~90% yield under reflux conditions . For the 4-methoxy-1-methyl derivative, introducing substituents may require selective protection/deprotection strategies or palladium-catalyzed cross-coupling reactions, as seen in analogous brominated dihydropyridines . Optimization involves monitoring intermediates via TLC/HPLC and adjusting stoichiometry of reagents like HCl in dioxane .

Q. How can spectroscopic and crystallographic methods be applied to characterize this compound?

  • Spectroscopy :
    • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., methoxy at C4, methyl at N1) by analyzing chemical shifts and coupling patterns. For example, methyl ester protons resonate at ~3.8 ppm, while oxo groups influence downfield shifts in carbonyl regions .
    • MS : High-resolution ESI-MS confirms molecular weight (e.g., calculated 211.18 g/mol for C9_9H11_{11}NO4_4) and fragmentation patterns .
  • Crystallography :
    Single-crystal X-ray diffraction using SHELXL or Mercury CSD resolves 3D structure, hydrogen bonding (e.g., N–H···O interactions), and packing motifs. ORTEP-III visualizes thermal ellipsoids to assess positional disorder .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental handling?

  • Solubility : Predominantly soluble in polar aprotic solvents (DMSO, DMF) due to ester and carbonyl groups. Limited aqueous solubility (~0.1 mg/mL) necessitates DMSO stock solutions for biological assays .
  • Stability : Sensitive to prolonged light exposure and hydrolysis under acidic/basic conditions. Storage at -20°C in anhydrous environments is recommended .
  • Thermal Properties : Melting point ranges 100–110°C (analogous to Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate) .

Advanced Research Questions

Q. How can computational modeling predict biological activity and guide structural optimization?

  • QSAR Studies : Quantitative Structure-Activity Relationship models correlate substituent electronic effects (e.g., methoxy electron-donating groups) with target binding. For example, pyridine derivatives show calcium channel blockade when electron-withdrawing groups enhance dipole interactions .
  • Docking Simulations : Molecular docking (AutoDock, Schrödinger) identifies potential interactions with enzymes (e.g., cyclooxygenase-2) or receptors. The 4-methoxy group may occupy hydrophobic pockets in binding sites .

Q. What strategies resolve contradictions in biological assay data (e.g., inconsistent IC50_{50}50​ values)?

  • Assay Replication : Validate activity across multiple cell lines (e.g., HEK293 vs. SH-SY5Y) to rule out cell-specific effects .
  • Metabolite Interference : Use LC-MS to detect degradation products during assays. For instance, ester hydrolysis in cell media can generate inactive carboxylic acids .
  • Orthogonal Techniques : Combine enzymatic assays with SPR (surface plasmon resonance) to confirm direct target binding versus off-target effects .

Q. How does the 4-methoxy substituent influence crystallographic packing compared to other analogs?

Graph set analysis (via Mercury CSD ) reveals that the 4-methoxy group participates in C–H···O hydrogen bonds, forming dimeric motifs absent in non-methoxy analogs. This packing alters crystal density (e.g., 1.287 g/cm3^3 for Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate ) and may impact solid-state stability .

Q. What are the challenges in scaling up synthesis for in vivo studies, and how are they addressed?

  • By-Product Control : Optimize column chromatography (e.g., silica gel, gradient elution) to remove regioisomers formed during methylation .
  • Yield Improvement : Switch from batch to flow chemistry for precise control of exothermic reactions (e.g., esterification) .
  • Purification : Use preparative HPLC with C18 columns to isolate high-purity batches (>95%) for pharmacokinetic studies .

Methodological Notes

  • Crystallography : Use SHELXL for refinement of high-resolution data (<1.0 Å) to resolve disorder in the methoxy group .
  • Synthetic Reproducibility : Document reaction atmosphere (N2_2/Ar) to prevent oxidation of dihydropyridine intermediates .
  • Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC to confirm quaternary carbons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.